Cas no 50877-42-4 (1-benzyl-4-iodo-pyrazole)
1-benzyl-4-iodo-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-4-iodo-1H-pyrazole
- 1H-(N-Benzyl)-4-iodopyrazole
- 4-Iodo-1-benzyl-1H-pyrazole
- 1-benzyl-4-iodopyrazole
- 1H-PYRAZOLE, 4-IODO-1-(PHENYLMETHYL)-
- 1-benzyl-4-iodo-pyrazole
- zlchem 893
- PubChem23732
- n-benzyl-4-iodopyrazole
- 4-iodo-1-benzylpyrazole
- AMTH002
- 4-iodo-1-(phenylmethyl)pyrazole
- ZLD0354
- PVEYRBGIYMWFPB-UHFFFAOYSA-N
- BM148
- BENZYL-4-IODO-1H-PYRAZOLE
- 4-iodanyl-1-(phenylmethyl)pyrazole
- SBB054435
- AN
- 1-Benzyl-4-iodo-1H-pyrazole, 97%
- SCHEMBL272966
- A828327
- W12592
- AKOS005174103
- AMY1070
- SY103918
- EN300-1217692
- B5286
- DS-12639
- DTXSID80396514
- 50877-42-4
- MFCD04038745
- F2147-7149
- FT-0601141
- AB17159
- CS-0037677
- ALBB-013412
- DB-005676
-
- MDL: MFCD04038745
- Inchi: 1S/C10H9IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
- InChI Key: PVEYRBGIYMWFPB-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 283.98100
- Monoisotopic Mass: 283.981
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 17.8
Experimental Properties
- Color/Form: Not determined
- Density: 1.67
- Melting Point: 61.0 to 65.0 deg-C
- Boiling Point: 367.1℃ at 760 mmHg
- Flash Point: 175.8°C
- Refractive Index: 1.667
- PSA: 17.82000
- LogP: 2.53600
- Solubility: Not determined
1-benzyl-4-iodo-pyrazole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H315-H318
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S36-S39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R37/38; R41
- Safety Term:S26;S39
1-benzyl-4-iodo-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-benzyl-4-iodo-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000089-25g |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 97% | 25g |
$265.87 | 2023-09-01 | |
| Fluorochem | 067374-1g |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 97% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 067374-5g |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 97% | 5g |
£65.00 | 2022-03-01 | |
| Fluorochem | 067374-10g |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 97% | 10g |
£127.00 | 2022-03-01 | |
| Chemenu | CM188072-5g |
1H-(N-Benzyl)-4-iodopyrazole |
50877-42-4 | 95+% | 5g |
$189 | 2021-08-05 | |
| TRC | B130048-50mg |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130048-100mg |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130048-500mg |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 500mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5286-5g |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 98.0%(GC) | 5g |
¥3650.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5286-1g |
1-Benzyl-4-iodo-1H-pyrazole |
50877-42-4 | 98.0%(GC) | 1g |
¥795.0 | 2022-06-09 |
1-benzyl-4-iodo-pyrazole Suppliers
1-benzyl-4-iodo-pyrazole Related Literature
-
Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
Additional information on 1-benzyl-4-iodo-pyrazole
1-Benzyl-4-Iodo-Pyrazole: A Comprehensive Overview
The compound 1-benzyl-4-iodo-pyrazole, with CAS No. 50877-42-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of a benzyl group at position 1 and an iodine atom at position 4 introduces unique electronic and steric properties, making it a versatile building block for various applications.
Pyrazoles are known for their stability and ability to form hydrogen bonds, which are crucial in drug design and supramolecular chemistry. The benzyl substituent in 1-benzyl-4-iodo-pyrazole enhances the molecule's lipophilicity, while the iodine atom at position 4 provides a site for further functionalization. Recent studies have explored the use of this compound as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
In terms of synthesis, 1-benzyl-4-iodo-pyrazole can be prepared via various methods, including the Hantzsch dihydropyridine synthesis and subsequent iodination. Researchers have optimized these methods to improve yield and purity, making the compound more accessible for large-scale applications. The ease of functionalization at the iodine position has also been a focal point of recent investigations, with chemists exploring cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to attach diverse substituents.
The application of 1-benzyl-4-iodo-pyrazole extends beyond drug discovery. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into conjugated systems can enhance charge transport properties, paving the way for more efficient devices.
From a biological standpoint, 1-benzyl-4-iodo-pyrazole has shown potential as an anti-inflammatory agent. Preclinical studies suggest that it inhibits key enzymes involved in inflammation pathways, making it a candidate for further development into therapeutics. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, with promising results in vitro.
In conclusion, 1-benzyl-4-iodo-pyrazole is a multifaceted compound with applications spanning chemistry, biology, and materials science. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings.
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